REACTION_CXSMILES
|
[C:1]1([CH3:24])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]3[CH:23]=[CH:22][CH:21]=[N:20][C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1.[H][H].CCN(CC)CC>CCO.C1COCC1.[Pd]>[C:1]1([CH3:24])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]3[CH2:23][CH2:22][CH2:21][NH:20][C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)N=CC=C2)C
|
Name
|
EtOH THF
|
Quantity
|
2100 mL
|
Type
|
solvent
|
Smiles
|
CCO.C1CCOC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After 7 days in total, the reaction mixture was filtered through Hyflo (filter material)
|
Duration
|
7 d
|
Type
|
WASH
|
Details
|
washed through with THF (2.5 L in portions)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a green/yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with 1:1 TBME/heptane (500 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 1:1 TBME/heptane (200 ml)
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid which
|
Type
|
CUSTOM
|
Details
|
was dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)NCCC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |